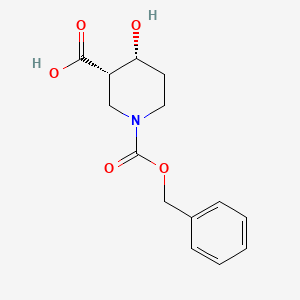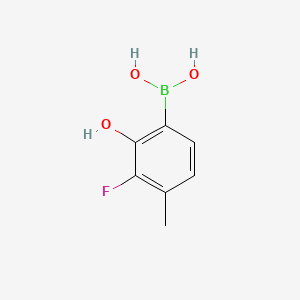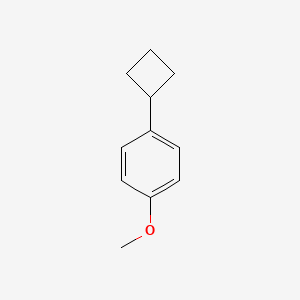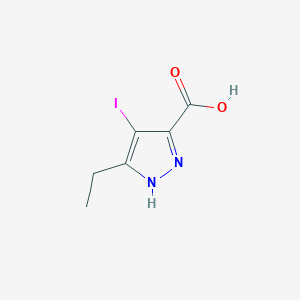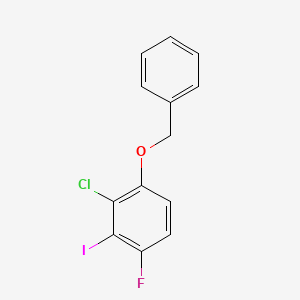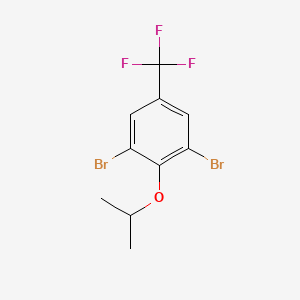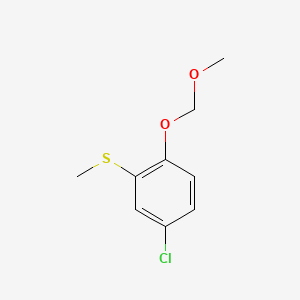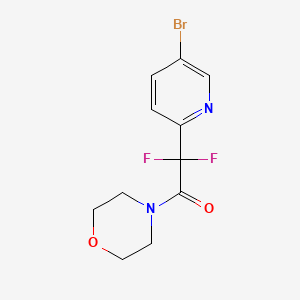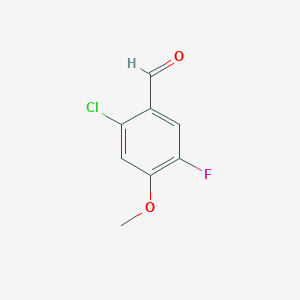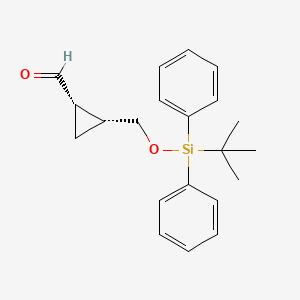![molecular formula C15H18O2 B14029236 6,9-Dimethyl-3-methylidene-3a,4,5,7,9a,9b-hexahydroazuleno[4,5-b]furan-2-one](/img/structure/B14029236.png)
6,9-Dimethyl-3-methylidene-3a,4,5,7,9a,9b-hexahydroazuleno[4,5-b]furan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,9-Dimethyl-3-methylidene-3a,4,5,7,9a,9b-hexahydroazuleno[4,5-b]furan-2-one, also known as Micheliolide, is a naturally occurring sesquiterpene lactone. This compound is characterized by its complex molecular structure, which includes a furan ring fused to an azulene system. Micheliolide has garnered significant interest due to its diverse biological activities and potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Micheliolide typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the cyclization of a precursor molecule to form the azulene-furan core, followed by functional group modifications to introduce the methylidene and dimethyl groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and functionalization processes .
Industrial Production Methods
Industrial production of Micheliolide may involve the extraction of the compound from natural sources, such as plants belonging to the Michelia genus. Alternatively, large-scale chemical synthesis can be employed, utilizing optimized reaction conditions and scalable processes to ensure high yield and purity. The choice of method depends on the availability of natural sources and the demand for the compound .
化学反应分析
Types of Reactions
Micheliolide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can modify the double bonds and carbonyl groups present in the molecule.
Substitution: Micheliolide can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce saturated analogs of Micheliolide .
科学研究应用
Micheliolide has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying sesquiterpene lactones and their reactivity.
Biology: Micheliolide exhibits anti-inflammatory and anti-cancer properties, making it a subject of interest in biological research.
Medicine: The compound has potential therapeutic applications in treating diseases such as cancer and inflammatory disorders.
作用机制
Micheliolide exerts its effects through multiple molecular targets and pathways. One key mechanism involves the inhibition of the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in regulating inflammation and immune responses. By inhibiting NF-κB activation, Micheliolide can reduce the expression of pro-inflammatory cytokines and other mediators, thereby exerting anti-inflammatory effects .
相似化合物的比较
Similar Compounds
Parthenolide: Another sesquiterpene lactone with anti-inflammatory and anti-cancer properties.
Artemisinin: A sesquiterpene lactone used as an anti-malarial drug.
Costunolide: Known for its anti-inflammatory and anti-cancer activities.
Uniqueness
Micheliolide is unique due to its specific molecular structure, which confers distinct biological activities. Its ability to inhibit the NF-κB pathway sets it apart from other similar compounds, making it a valuable candidate for therapeutic development .
属性
IUPAC Name |
6,9-dimethyl-3-methylidene-3a,4,5,7,9a,9b-hexahydroazuleno[4,5-b]furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O2/c1-8-4-7-12-10(3)15(16)17-14(12)13-9(2)5-6-11(8)13/h5,12-14H,3-4,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVLOGKPJWQCTLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC=C(C2C3C(CC1)C(=C)C(=O)O3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Fluoro-4-(2-oxa-6-azaspiro[3.3]heptan-6-yl)aniline](/img/structure/B14029162.png)
